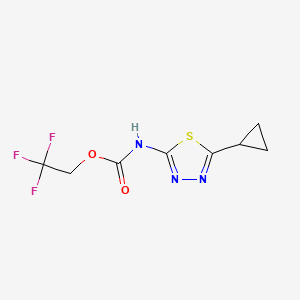

2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2S/c9-8(10,11)3-16-7(15)12-6-14-13-5(17-6)4-1-2-4/h4H,1-3H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUORKNDYMQJOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the thiadiazole ring.

Attachment of the Trifluoroethyl Group: The final step involves the introduction of the trifluoroethyl group. This is typically done by reacting the intermediate compound with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoroethyl group in this compound enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar thiadiazole compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi .

Agricultural Use

Thiadiazole derivatives are known for their efficacy as crop protection agents against phytopathogenic microorganisms. The compound may serve as a fungicide or bactericide, helping to control diseases in crops. Its mechanism likely involves disrupting essential cellular processes in pathogens . For instance, compounds with similar structures have been patented for their ability to combat fungal infections in agricultural settings .

Pharmaceutical Potential

The biological activity of thiadiazoles extends to their potential as therapeutic agents. Compounds like this compound could be explored for their anti-inflammatory and analgesic properties due to their structural similarity to known pharmacological agents. The trifluoroethyl moiety is often associated with enhanced metabolic stability and bioavailability in drug design .

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that derivatives with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts . This suggests that this compound may also display enhanced antimicrobial properties.

Case Study 2: Agricultural Application Trials

Field trials conducted on crops treated with thiadiazole-based fungicides demonstrated significant reductions in disease incidence compared to untreated controls. These trials highlighted the effectiveness of such compounds in protecting crops from fungal pathogens while being environmentally sustainable .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Interaction with Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Generation of Reactive Species: It may generate reactive oxygen species (ROS) or other reactive intermediates, leading to oxidative stress and cell damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with structurally related carbamates and thiadiazole derivatives:

Commercial and Research Status

Biologische Aktivität

2,2,2-Trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H8F3N3O2S

- Molecular Weight : 267.23 g/mol

- CAS Number : Not specifically listed but can be identified through its molecular structure.

The compound features a trifluoroethyl group and a thiadiazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole with a trifluoroethyl carbamate derivative. The process may include several steps such as:

- Formation of the thiadiazole ring.

- Introduction of the cyclopropyl group.

- Final coupling with the trifluoroethyl carbamate.

Antimicrobial Properties

Research has indicated that compounds containing the thiadiazole ring exhibit significant antimicrobial activity. For instance:

- A study demonstrated that derivatives of thiadiazoles showed potent activity against various bacterial strains, suggesting that this compound could possess similar properties due to its structural analogies with known active compounds .

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. The incorporation of trifluoroethyl groups has been linked to enhanced potency in inhibiting inflammatory pathways:

- In vitro studies have shown that certain thiadiazoles can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies

- Case Study on Antimicrobial Efficacy :

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Trifluoroethyl Thiadiazole | 12 | Pseudomonas aeruginosa |

- Study on Anti-inflammatory Effects :

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory processes.

- Modulation of Signaling Pathways : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for better modulation of intracellular signaling pathways related to inflammation and infection response.

Q & A

Q. What are the common synthetic pathways for preparing 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate, and what reagents are typically employed?

Methodological Answer: The synthesis typically involves multi-step routes starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

- Step 1: Reacting N-phenylhydrazinecarboxamides with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates .

- Step 2: Cyclization of intermediates in DMF using iodine and triethylamine , which facilitates sulfur cleavage and ring closure .

- Carbamate Formation: Introducing the 2,2,2-trifluoroethyl group via carbamate coupling. For example, tert-butyl carbamate or benzyl carbamate protecting groups are used to stabilize reactive intermediates during nucleophilic substitution reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm and trifluoroethyl CF₃ signals at δ 120–125 ppm in ¹³C) .

- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles, stereochemistry, and crystal packing, as demonstrated in related thiadiazole-carbamate derivatives .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₈H₇F₃N₃O₂S: 266.02) .

Q. What role do carbamate protecting groups play in the synthesis, and which groups are most effective?

Methodological Answer: Carbamate groups (e.g., tert-butyl , benzyl ) prevent undesired side reactions during nucleophilic substitutions or cyclization. For example:

- Benzyl carbamate offers stability under acidic conditions but requires hydrogenolysis for deprotection .

- tert-Butyl carbamate (Boc) is preferred for its orthogonality in multi-step syntheses, as it can be removed under mild acidic conditions (e.g., TFA) without disrupting the thiadiazole ring .

Advanced Research Questions

Q. What strategies can optimize the cyclization step during synthesis of 1,3,4-thiadiazole derivatives like this compound?

Methodological Answer: Key optimization parameters include:

- Solvent Selection: Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing transition states .

- Catalytic Additives: Iodine acts as a mild oxidant to promote sulfur extrusion, while triethylamine neutralizes acidic byproducts .

- Reaction Time/Temperature: Short reflux periods (1–3 minutes) minimize decomposition, as prolonged heating degrades sulfur intermediates .

Q. How does the cyclopropyl substituent at the 5-position influence the compound’s physicochemical properties?

Methodological Answer: The cyclopropyl group:

- Enhances Metabolic Stability: Its strained ring system reduces oxidative metabolism, as shown in analogues with improved plasma half-lives .

- Modulates Lipophilicity: Cyclopropyl’s sp³ hybridization lowers logP compared to aromatic substituents, improving solubility (e.g., logP reduction from 2.8 to 2.2 in analogues) .

- Affects Bioactivity: Steric effects from the cyclopropyl ring can hinder binding to off-target enzymes, as observed in antimicrobial assays of related compounds .

Q. What analytical methods resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic NMR Studies: Resolve discrepancies in rotameric populations (e.g., trifluoroethyl group rotation) by variable-temperature NMR .

- DFT Calculations: Compare computed ¹³C chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to validate conformational preferences .

- Crystallographic Refinement: Reconcile bond-length anomalies (e.g., C–N vs. C–S distances) by refining X-ray data against high-resolution models .

Q. How do structural modifications (e.g., trifluoroethyl vs. ethyl groups) affect biological activity, and how can this be methodically assessed?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogues (e.g., replacing trifluoroethyl with ethyl) and test against target enzymes (e.g., bacterial dihydrofolate reductase) .

- Free Energy Perturbation (FEP): Use molecular dynamics simulations to quantify binding affinity changes due to fluorine’s electronegativity .

- Pharmacokinetic Profiling: Assess trifluoroethyl’s impact on metabolic stability via liver microsome assays (e.g., t₁/₂ increase from 1.5 to 4.2 hours in murine models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.